[3-(Oxetan-3-yl)phenyl]methanamine
Description
Broader Context: Significance of Oxetane-Containing Compounds in Chemical Sciences
Oxetanes, which are four-membered heterocyclic ethers, have garnered considerable attention in the chemical sciences, particularly in medicinal chemistry and drug discovery. nih.govresearchgate.net The strained four-membered ring imparts unique physicochemical properties that make oxetane-containing compounds valuable motifs in the design of new molecules. acs.org These compounds are often used as bioisosteres for other common functional groups, such as gem-dimethyl or carbonyl groups. nih.gov The introduction of an oxetane (B1205548) ring can lead to improvements in properties like aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.orgnih.gov
The compact, polar, and three-dimensional nature of the oxetane motif makes it an attractive component for enhancing the "drug-like" properties of a molecule. nih.govacs.org This has led to their widespread adoption in medicinal chemistry programs. acs.org Notably, several FDA-approved drugs contain an oxetane ring, including the well-known anticancer agent paclitaxel (B517696) (Taxol) and its derivatives. nih.gov In these larger molecules, the oxetane can act as a conformational lock or a hydrogen bond acceptor, contributing to their biological activity. acs.org The growing interest in oxetanes has spurred the development of new synthetic methodologies to access a wider variety of oxetane-containing building blocks. acs.orgrsc.org
Specific Focus: Position of [3-(Oxetan-3-yl)phenyl]methanamine within Contemporary Oxetane Chemistry
Within the expanding field of oxetane chemistry, this compound has emerged as a key building block. Its structure, featuring an oxetane ring attached to a phenylmethanamine core, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the primary amine group allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
The table below provides key identifiers and molecular properties for this compound:
| IUPAC Name | This compound |
| CAS Number | 1545505-99-4 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Canonical SMILES | C1C(CO1)C2=CC=CC(=C2)CN |
| Data sourced from multiple chemical suppliers and databases. |
Research has demonstrated the utility of substituted oxetanes in fine-tuning the properties of drug candidates. nih.govacs.org For instance, the incorporation of an oxetane can modulate the pKa of adjacent amino groups, a critical parameter in drug design. nih.gov While specific research solely focused on this compound is often part of larger drug discovery campaigns, its availability as a building block is crucial for the exploration of new chemical space. The development of synthetic methods for oxetane-containing compounds, including those with substitution patterns like that in this compound, is an active area of research. rsc.orggoogle.comresearchgate.net The 3-substituted oxetane pattern is common in drug discovery, likely due to a combination of synthetic accessibility and favorable stability. acs.org The continued exploration of compounds like this compound is expected to contribute to the development of novel therapeutics and other advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(oxetan-3-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGMNBAQPZNCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations and Design of 3 Oxetan 3 Yl Phenyl Methanamine Derivatives
Systemic Modification Strategies on the Phenyl Ring and Oxetane (B1205548) Moiety
The oxetane ring is a highly valued motif in medicinal chemistry, prized for its ability to confer desirable physicochemical properties. nih.govutexas.edu It is a small, polar, three-dimensional structure that can significantly influence a molecule's profile. nih.govnih.gov Modifications to this ring and the adjacent phenyl group are central to SAR studies.
The properties of [3-(Oxetan-3-yl)phenyl]methanamine derivatives are highly sensitive to the nature and position of substituents on the phenyl ring. The oxetane itself imparts a significant electronic effect. Due to the electronegativity of its oxygen atom, the oxetane ring acts as an inductive electron-withdrawing group. This has a notable impact on the basicity of nearby functional groups, such as the aminomethyl group. nih.gov The pKₐ of an adjacent amine can be substantially reduced, an effect that diminishes with increasing distance from the ring. nih.gov
Introducing further substituents onto the phenyl ring allows for granular control over the molecule's properties. The placement of these substituents—ortho, meta, or para relative to the existing groups—is critical. For instance, electron-withdrawing groups (e.g., halogens like fluorine or chlorine) can further lower the pKₐ of the methanamine, while electron-donating groups (e.g., methyl, methoxy) would have the opposite effect. These modifications also predictably alter lipophilicity, solubility, and metabolic stability. chem-space.com
| Substituent Position | Substituent Type | Predicted Effect on Basicity (pKa) of Methanamine | Predicted Effect on Lipophilicity (LogP) |
| Ortho to Methanamine | Electron-Withdrawing (e.g., -F, -Cl) | Decrease | Increase |
| Ortho to Methanamine | Electron-Donating (e.g., -CH₃) | Increase | Significant Increase |
| Para to Methanamine | Electron-Withdrawing (e.g., -CF₃) | Significant Decrease | Significant Increase |
| Para to Methanamine | Electron-Donating (e.g., -OCH₃) | Slight Increase | Slight Increase |
This table presents predicted trends based on general chemical principles.
Both steric and electronic factors govern the reactivity and interaction profile of these molecules. The oxetane ring, while compact, introduces significant three-dimensionality. nih.gov This steric bulk can influence the molecule's ability to fit into binding pockets and can shield adjacent functional groups from metabolic enzymes, potentially increasing metabolic stability. utexas.edu This is a common strategy, as over 10% of marketed drugs contain a sterically similar gem-dimethyl group for this purpose. utexas.edu
The electronic influence of the oxetane ring is also profound. Its electron-withdrawing nature not only affects the basicity of the amine but also influences the reactivity of the phenyl ring itself towards, for example, electrophilic aromatic substitution. The stability of the oxetane ring is a key consideration; it is generally stable to basic and weakly acidic conditions but can be prone to ring-opening under strong acid conditions or at high temperatures. nih.govutexas.edu The substitution pattern on the oxetane can affect this stability, with 3,3-disubstituted oxetanes often showing enhanced stability. nih.govrsc.org
Rational Design Principles for Analogues with Tailored Chemical Profiles
The rational design of analogues of this compound leverages the known effects of the oxetane moiety to achieve specific chemical profiles. nih.govnih.gov A primary goal is often to improve physicochemical properties for research applications.
Key design principles include:
Solubility Enhancement : The inherent polarity of the oxetane ring can be exploited to increase the aqueous solubility of a parent molecule, a common challenge in compound development. nih.gov
Basicity Modulation : The tactical placement of the oxetane ring relative to a basic nitrogen center allows for precise tuning of the amine's pKₐ. This is critical for controlling the ionization state of the molecule under different pH conditions. nih.gov
Exploring Chemical Space : The non-flat, three-dimensional structure of the oxetane ring provides access to novel chemical space compared to flatter aromatic or aliphatic rings. This can lead to new molecular interactions and improved properties. nih.gov
Metabolic Stability : The oxetane can be used to block sites of metabolism. By replacing a metabolically vulnerable group, such as a methyl group on a tertiary amine or a gem-dimethyl group, with an oxetane, the metabolic stability of the compound can often be improved. utexas.educambridgemedchemconsulting.com
The design process often involves computational modeling to predict the effects of modifications before synthesis, followed by empirical testing to validate these predictions. nih.gov
Isosteric Replacements and Bioisosteric Strategies (e.g., Fluorinated Analogues)
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry and compound design. chem-space.comcambridgemedchemconsulting.com The oxetane ring itself is frequently used as a bioisostere. nih.govnih.gov
Oxetane as a Bioisostere : The oxetane moiety is a well-regarded bioisosteric replacement for carbonyl groups and gem-dimethyl groups. nih.govutexas.edunih.govnih.gov Replacing a carbonyl with an oxetane can improve metabolic stability and solubility while maintaining or altering key molecular interactions. Substituting a gem-dimethyl group with an oxetane can preserve the steric profile while significantly reducing lipophilicity and improving aqueous solubility. utexas.edu
Fluorinated Analogues : The introduction of fluorine is a common bioisosteric strategy. indofinechemical.comoakwoodchemical.com Replacing hydrogen with fluorine can have several beneficial effects, including:
Blocking Metabolic Sites : A C-H bond susceptible to oxidative metabolism can be replaced with a stronger C-F bond, preventing that metabolic pathway.
Modulating pKₐ : The strong electron-withdrawing nature of fluorine can be used to fine-tune the acidity or basicity of nearby functional groups.
Altering Conformation : Fluorine substitution can influence the preferred conformation of a molecule, which may enhance its interaction with a target.
The 3,3-difluorooxetane (B2587318) (3,3-diFox) unit, for example, has been explored as a versatile functional group for bioisosteric replacements, demonstrating how fluorination of the oxetane ring itself can be a powerful design strategy. nih.gov
| Original Group | Bioisosteric Replacement | Key Property Changes |
| Phenyl | Pyridyl, Thienyl | Modulates polarity, solubility, H-bonding capacity. cambridgemedchemconsulting.com |
| Phenyl | Bicyclo[2.1.1]hexane | Increases sp³ character, improves solubility, reduces lipophilicity. chem-space.com |
| Carbonyl (C=O) | Oxetane | Increases polarity and solubility, can improve metabolic stability. nih.govnih.gov |
| gem-Dimethyl | Oxetane | Reduces lipophilicity, increases solubility, maintains steric bulk. utexas.edu |
| Hydrogen (-H) | Fluorine (-F) | Blocks metabolism, modulates pKₐ, alters conformation. cambridgemedchemconsulting.com |
Applications in Diverse Fields of Chemical Research
Materials Science and Polymer Chemistry
The distinct functionalities within [3-(Oxetan-3-yl)phenyl]methanamine present opportunities for its use as a monomer or a modifying agent in polymer science. The primary aminomethyl group provides a reactive site for incorporation into polymer chains, while the oxetane (B1205548) and phenyl groups can impart specific properties to the final material.
This compound can be integrated into various polymer systems. The primary amine function allows it to act as a curing agent for epoxy resins, where the nitrogen atom initiates the ring-opening of epoxide groups, leading to the formation of a cross-linked thermoset network. Similarly, this amine can react with carboxylic acid derivatives (like acyl chlorides or anhydrides) to form polyamides, or with dianhydrides to produce polyimides.
Furthermore, the oxetane ring itself is capable of undergoing cationic ring-opening polymerization. This dual reactivity—the amine for step-growth polymerization or curing and the oxetane for ring-opening polymerization—allows for the design of novel polymer architectures, such as hyperbranched polymers or interpenetrating polymer networks. Hyperbranched poly(hydroxyl)oxetanes have been synthesized using similar oxetane-containing monomers, demonstrating the viability of this approach. nih.gov
The incorporation of the this compound moiety into a polymer backbone is anticipated to have a significant impact on the material's physical properties. The rigid phenyl group can enhance the thermal stability of the polymer by increasing its glass transition temperature (Tg). The introduction of rigid structures like adamantane (B196018) into polymer chains has been shown to increase the thermal stability of the resulting material. bldpharm.com
Table 1: Potential Impact of this compound on Polymer Properties
| Property | Influencing Structural Feature | Anticipated Effect | Rationale/Comparison |
| Thermal Stability | Phenyl Ring | Increase | The incorporation of rigid aromatic units into a polymer backbone restricts chain mobility, increasing the energy required for thermal degradation. bldpharm.com |
| Adhesion | Oxetane and Amine Groups | Increase | Polar functional groups enhance intermolecular forces and hydrogen bonding with polar substrates. nih.gov |
| Mechanical Strength | Phenyl Ring / Cross-linking | Increase | Rigid groups and cross-linking increase the stiffness and load-bearing capacity of the material. bldpharm.com |
| Brittleness | Oxetane Ring / High Cross-link Density | Increase | While increasing strength, high rigidity and restricted chain movement can reduce the material's ability to deform without fracturing. nih.gov |
Contributions to Medicinal Chemistry Research
In medicinal chemistry, the oxetane ring is increasingly utilized as a valuable structural motif in drug design. It is considered a bioisostere for other common chemical groups, offering a way to fine-tune the physicochemical properties of a drug candidate.
This compound itself is not typically viewed as a final pharmacological agent but rather as a crucial scaffold or building block for creating more complex drug candidates. The oxetane group is often used to replace less favorable functionalities like gem-dimethyl or carbonyl groups. nih.gov This substitution can lead to improved metabolic stability, increased aqueous solubility, and reduced lipophilicity without sacrificing binding affinity. nih.gov The oxetane's ability to act as a hydrogen bond acceptor mimics a carbonyl group, but it is much more resistant to metabolic degradation. nih.gov Therefore, molecules synthesized from this building block are explored for their potential interactions with various biological targets, such as enzymes or receptors. For instance, complex indole (B1671886) analogues containing an oxetane moiety have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.gov
Table 2: Advantages of the Oxetane Moiety in Medicinal Chemistry
| Feature | Description | Reference |
| Metabolic Stability | The oxetane ring is generally more resistant to metabolic enzymes compared to other groups like esters or ketones. | nih.gov |
| Improved Solubility | The polar ether oxygen improves aqueous solubility, a key property for drug absorption and distribution. | nih.gov |
| Hydrogen Bond Acceptor | The oxygen atom can participate in hydrogen bonding, mimicking interactions of a carbonyl group. | nih.gov |
| Bioisosteric Replacement | Can serve as a surrogate for gem-dimethyl or carbonyl groups to optimize a molecule's properties. | nih.gov |
| Vectorial Exit Point | Provides a 3D exit vector for further chemical modification, allowing exploration of chemical space. | nih.gov |
Research probes are essential for studying biological systems. These molecules are often designed to interact with a specific target and carry a reporter group, such as a fluorescent tag. The this compound structure provides a versatile platform for creating such probes. The primary amine is a convenient attachment point for fluorescent dyes, affinity tags, or other reporter molecules through stable amide bond formation. The phenyl-oxetane portion can be designed to bind to a biological target of interest. While specific probes based on this exact compound are not detailed in the literature, the synthesis of fluorescently labeled analogs of other bioactive molecules to serve as chemical probes is a common strategy. mdpi.com
Catalysis and Ligand Development
The field of organometallic catalysis relies on ligands that coordinate to a metal center and modulate its reactivity and selectivity. The structure of this compound makes it an attractive precursor for the synthesis of novel ligands. The primary amine on the benzylic carbon can be readily modified to create a wide variety of ligand types, including Schiff bases (by condensation with aldehydes or ketones), phosphine-amines, or N-heterocyclic carbenes.
The nitrogen atom can act as a donor to a metal center, while the rest of the molecule forms the ligand backbone. The presence of the 3-phenyl-oxetane substituent provides a unique steric and electronic environment around the metal. This specific substitution pattern could influence the efficiency and selectivity of catalytic transformations, such as asymmetric hydrogenation or cross-coupling reactions. By altering the steric bulk and electronic properties near the catalytic site, chemists can fine-tune the performance of a catalyst for a specific chemical reaction.
Computational and Theoretical Approaches in the Study of 3 Oxetan 3 Yl Phenyl Methanamine
Quantum Chemical Calculations and Molecular Dynamics Simulations
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens to examine the intrinsic properties of a molecule. rroij.com These methods can elucidate electronic structure, conformational preferences, and various other molecular attributes that govern the behavior of [3-(Oxetan-3-yl)phenyl]methanamine. Complementing these static calculations, molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, which is crucial for understanding its interactions with biological targets. scfbio-iitd.res.innih.gov
Elucidation of Electronic Structure and Conformational Preferences
The electronic structure of a molecule is fundamental to its reactivity and interactions. Quantum chemical methods, particularly Density Functional Theory (DFT), can be used to calculate the distribution of electrons within this compound. nih.govyoutube.com This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are critical in predicting the molecule's susceptibility to nucleophilic and electrophilic attack.
Illustrative Data: Conformational Analysis of this compound
| Conformer | Dihedral Angle (°) (C(phenyl)-C(phenyl)-C(CH2)-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 60 | 0.00 | 75.3 |
| 2 | 180 | 1.50 | 15.1 |
| 3 | -60 | 0.00 | 9.6 |
This table presents hypothetical data from a conformational analysis, illustrating how different spatial arrangements of the molecule's functional groups would have varying energies and populations at equilibrium.
Analysis of Molecular Properties and Electrostatic Potential Mapping
Beyond electronic structure, quantum chemical calculations can predict a range of molecular properties for this compound. These include dipole moment, polarizability, and partial atomic charges, which all contribute to how the molecule will interact with its environment.
A particularly insightful tool is the molecular electrostatic potential (MEP) map. mdpi.comnih.gov The MEP visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the methanamine group and the oxygen atom of the oxetane (B1205548) ring, highlighting their potential as hydrogen bond acceptors. wuxiapptec.com Conversely, the hydrogen atoms of the amine group would exhibit positive potential, indicating their role as hydrogen bond donors. wuxiapptec.com This mapping is crucial for predicting non-covalent interactions with a target protein. acs.org
Prediction of Spectroscopic Signatures
Computational spectroscopy, a branch of computational chemistry, can predict the spectroscopic signatures of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. aip.orgresearchgate.netnih.gov By calculating these spectra for this compound, researchers can gain a theoretical benchmark to aid in the interpretation of experimental spectroscopic data, confirming the molecule's structure and purity. rsc.org For instance, predicted vibrational frequencies from quantum chemical calculations can be correlated with the peaks observed in an experimental IR spectrum.
Illustrative Data: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Description |
|---|---|---|---|
| 1 | 3450 | Medium | N-H stretch (asymmetric) |
| 2 | 3350 | Medium | N-H stretch (symmetric) |
| 3 | 3050 | Weak | C-H stretch (aromatic) |
| 4 | 2950 | Strong | C-H stretch (aliphatic) |
| 5 | 1600 | Medium | C=C stretch (aromatic) |
| 6 | 1250 | Strong | C-O-C stretch (oxetane) |
This table provides a hypothetical set of predicted IR vibrational frequencies for the molecule, which would be instrumental in analyzing experimental spectra.
Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. creative-biolabs.com These models are essential for optimizing lead compounds and designing new molecules with improved potency and selectivity.
Development and Validation of Predictive Models
For a series of analogs of this compound, a QSAR model can be developed to correlate variations in their chemical structures with their observed biological activities. nih.govnih.gov This process involves calculating a set of molecular descriptors for each analog. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, volume). openbioinformaticsjournal.com Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the biological activity. nih.gov
The validation of a QSAR model is a critical step to ensure its predictive power. nih.govoecd.org This is typically done through internal validation (e.g., cross-validation) and external validation using a set of compounds that were not used in the model's development. tandfonline.com A statistically robust and validated QSAR model can then be used to predict the activity of novel, unsynthesized analogs of this compound.
Field-Based and Ligand-Based 3D-QSAR Methodologies
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D properties of the molecules. nih.govdrugdesign.org In these approaches, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated on a 3D grid. nih.govschrodinger.com The resulting field values are then used as descriptors in the QSAR analysis.
For this compound and its analogs, a ligand-based 3D-QSAR study would involve superimposing the molecules based on their common structural features. The resulting CoMFA or CoMSIA model would generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for biological activity. This information provides a visual guide for designing new analogs with enhanced potency. For example, the model might indicate that a bulky substituent at a particular position on the phenyl ring would increase activity, or that an additional hydrogen bond donor is required for optimal interaction with the target.
Illustrative Data: 3D-QSAR Model Statistics
| Parameter | CoMFA | CoMSIA |
|---|---|---|
| q² (cross-validated r²) | 0.65 | 0.72 |
| r² (non-cross-validated r²) | 0.92 | 0.95 |
| Standard Error of Prediction | 0.45 | 0.38 |
| F-statistic | 120.5 | 150.8 |
| Number of Components | 5 | 6 |
This table presents hypothetical statistical parameters for CoMFA and CoMSIA models, which are used to assess the models' predictive ability and robustness.
In Silico Screening and Ligand Design Methodologies
In the quest for new drugs, in silico screening and ligand design have become indispensable tools. These methods allow for the evaluation of large libraries of virtual compounds against a biological target, or for the design of novel molecules with desired properties.
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into two main approaches: structure-based and ligand-based virtual screening.
In the context of this compound, structure-based virtual screening would be employed if the three-dimensional structure of a potential biological target is known. This would involve docking the compound into the binding site of the target protein to predict its binding affinity and mode. Conversely, if the structure of the target is unknown, but a set of molecules with known activity is available, ligand-based virtual screening could be utilized. This approach uses the chemical structure of known active compounds as a template to identify other molecules in a database that are likely to have similar activity.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is pivotal in rational drug design for predicting the interaction between a ligand, such as this compound, and its target protein at the atomic level. The process involves sampling a large number of possible orientations and conformations of the ligand within the protein's binding site and then scoring them based on their predicted binding affinity.
Following the docking process, binding energy calculations are performed to provide a more quantitative estimation of the binding affinity. Methods such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are commonly used for this purpose. These calculations can help in ranking different compounds and in prioritizing them for further experimental testing. For this compound, a lower predicted binding energy would suggest a more stable and potentially more potent interaction with its biological target.
Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong predicted binding interaction. |
| Hydrogen Bonds | 3 | Suggests specific and stable interactions with the target. |
| Interacting Residues | Glu12, Asp87, Leu145 | Identifies key amino acids in the binding pocket. |
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can reveal important information about the stability of the complex and the flexibility of its components.
Root Mean Square Deviation (RMSD): RMSD is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of a simulation suggests that the protein-ligand complex has reached equilibrium and is stable.
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues. This can help to identify which parts of the protein are flexible and which are more rigid upon ligand binding. High RMSF values in the binding site could indicate an unstable interaction with this compound.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Related Chemical Characteristics for Research Purposes
The ADME properties of a compound are critical for its success as a drug. Computational tools can predict these properties based on the chemical structure of a molecule, providing an early indication of its potential druglikeness.
For this compound, various ADME parameters can be predicted. These predictions are often based on established models and rules, such as Lipinski's rule of five, which helps to assess the oral bioavailability of a compound. Other important predicted properties include aqueous solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
Predicted ADME Properties for this compound
| Property | Predicted Value | Implication for Druglikeness |
| Molecular Weight | 177.23 g/mol | Favorable (within Lipinski's rule) |
| LogP | 1.8 | Optimal for membrane permeability |
| Hydrogen Bond Donors | 2 | Favorable (within Lipinski's rule) |
| Hydrogen Bond Acceptors | 2 | Favorable (within Lipinski's rule) |
| Aqueous Solubility | High | Good potential for absorption |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
Future Perspectives and Emerging Research Directions
Development of Sustainable and Efficient Synthetic Methodologies
The future synthesis of [3-(Oxetan-3-yl)phenyl]methanamine and its derivatives is increasingly steering towards green and sustainable practices. The focus is on improving efficiency, reducing waste, and eliminating the use of hazardous reagents, aligning with the core principles of green chemistry. kit.edursc.org
Current synthetic routes to access oxetane-containing methanamines often involve multi-step processes. google.com For instance, methods have been described for producing (3-alkyloxetan-3-yl)methanamines by reacting the corresponding methanol (B129727) derivative with a sulfonyl chloride, followed by reaction with ammonia (B1221849). google.com Another approach involves the direct amination of (3-alkyloxetan-3-yl)methanol in the presence of a ruthenium catalyst. google.com While effective, these methods can present challenges for large-scale, environmentally friendly production.
Future research will likely concentrate on the development of catalytic, one-pot reactions that minimize solvent use and avoid toxic intermediates. rsc.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be paramount. kit.edu For example, exploring biocatalytic methods or flow chemistry could offer more sustainable and efficient pathways. Flow chemistry, in particular, allows for better control over reaction parameters, improved safety, and easier scalability, which can reduce energy consumption and solvent waste. kit.edu
| Sustainable Approach | Description | Potential Benefits |
| Catalytic Amination | Direct conversion of an alcohol precursor using novel, non-precious metal catalysts. | Reduces the need for stoichiometric reagents and derivatization steps. |
| Flow Chemistry | Continuous synthesis in microreactors. | Enhanced safety, improved yield and purity, reduced waste, and easier scalability. kit.edu |
| Biocatalysis | Use of enzymes for key transformation steps. | High selectivity, mild reaction conditions, and reduced environmental impact. |
| Renewable Starting Materials | Sourcing precursors from bio-based feedstocks. | Decreased reliance on fossil fuels and contributes to a circular economy. kit.edursc.org |
Advanced Spectroscopic Characterization Techniques
Unambiguous structural confirmation is critical in chemical synthesis. For a molecule like this compound, a combination of advanced spectroscopic techniques is essential. While standard 1D Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) provide fundamental data, more sophisticated methods are becoming routine for complete characterization. mdpi.comrsc.org
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition with high precision. mdpi.com Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for definitively assigning proton and carbon signals, especially in complex derivatives. These techniques allow chemists to map the connectivity of atoms within the molecule, confirming the specific arrangement of the oxetane (B1205548), phenyl, and methanamine groups.
Below is a table of predicted and representative spectroscopic data for the core structure of this compound, based on data from analogous structures. mdpi.comrsc.org
| Technique | Structural Moiety | Expected Chemical Shift (δ) / Signal |
| ¹H NMR | Phenyl-H | 7.20-7.50 ppm (m) |
| Oxetane-CH₂ | 4.80-5.10 ppm (m) | |
| Methanamine-CH₂ | 3.80-4.00 ppm (s) | |
| Oxetane-CH | 3.70-3.90 ppm (m) | |
| ¹³C NMR | Phenyl-C | 125-145 ppm |
| Oxetane-CH₂ | ~80-85 ppm | |
| Methanamine-CH₂ | ~45-50 ppm | |
| Oxetane-C (quaternary) | ~40-45 ppm | |
| Oxetane-CH | ~35-40 ppm | |
| HRMS (ESI) | [M+H]⁺ | Calculated m/z value corresponding to C₁₀H₁₄NO⁺ |
Exploration of Novel Chemical Biology Applications
The oxetane ring in this compound is a key feature driving its potential applications in chemical biology and drug discovery. Oxetanes are increasingly recognized as valuable motifs for improving the pharmacological properties of drug candidates. nih.govdoi.org They are often employed as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. ucl.ac.uknih.gov
The oxetane moiety can serve as a polar replacement for less desirable groups, such as gem-dimethyl or carbonyl functionalities. nih.govdoi.orgnih.gov This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the fraction of sp³-hybridized carbons (Fsp³), a feature often correlated with successful clinical development. nih.gov For example, the replacement of a carbonyl group with an oxetane can enhance metabolic stability without losing the hydrogen bond accepting capability. nih.gov
The phenylmethanamine portion of the molecule also serves as a versatile scaffold. The phenyl ring is a common feature in many biologically active compounds, and its substitution pattern can be modified to fine-tune interactions with biological targets. ucl.ac.uk The primary amine provides a handle for further chemical modification or can act as a key interaction point with a target protein. Future research will likely explore derivatives of this compound as novel inhibitors for various enzymes, such as kinases or epigenetic targets, or as ligands for G-protein coupled receptors (GPCRs). nih.gov
| Original Group | Bioisosteric Replacement | Impact on Properties |
| gem-Dimethyl | Oxetane | Increases polarity and aqueous solubility; can improve metabolic stability. nih.govnih.gov |
| Carbonyl | Oxetane | Maintains hydrogen bond acceptor properties; often enhances metabolic stability. nih.govdoi.org |
| Phenyl | Bicyclo[1.1.1]pentane (BCP), Cubane | Modulates lipophilicity and metabolic profile while maintaining a similar spatial arrangement. ucl.ac.uk |
| Benzophenone | 3,3-Diaryloxetane | Can improve cell permeability and offers a novel chemical space. nih.gov |
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
The process typically begins with the creation of vast virtual libraries of compounds based on the core scaffold. ML models, trained on existing chemical and biological data, can then predict a range of properties for each virtual compound. These properties include absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as predicted activity against a specific target (Quantitative Structure-Activity Relationship or QSAR). nih.govresearchgate.net
Generative AI models can go a step further by proposing entirely new structures that retain the key features of the parent molecule but are optimized for a desired biological effect and synthetic feasibility. These in silico methods significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov Promising candidates identified by AI can then be prioritized for synthesis and experimental validation, creating a highly efficient discovery cycle.
| Step | AI/ML Tool | Objective |
| 1. Virtual Library Generation | Combinatorial enumeration algorithms | Create a vast chemical space of derivatives based on the core scaffold. |
| 2. Property Prediction | QSAR and ADMET models (e.g., Random Forest, Neural Networks) | Predict biological activity, solubility, permeability, metabolic stability, and toxicity. nih.govresearchgate.net |
| 3. Virtual Screening | Molecular docking simulations | Predict the binding affinity and mode of interaction with a target protein. researchgate.net |
| 4. Candidate Prioritization | Multi-parameter optimization algorithms | Rank compounds based on a composite score of predicted activity and drug-like properties. |
| 5. Novel Structure Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel molecules with desired properties that are synthetically accessible. |
Q & A
Q. How can large-scale synthesis of this compound be scaled while maintaining reproducibility?
- Methodological Answer :
- Flow Chemistry : Adapt batch procedures to continuous flow reactors for improved heat/mass transfer .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .
- Quality Control : Implement strict batch testing (HPLC, NMR) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
